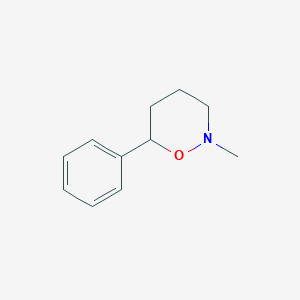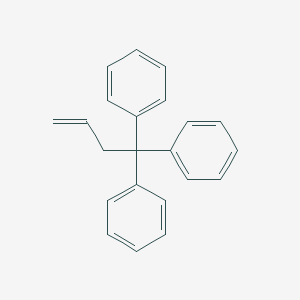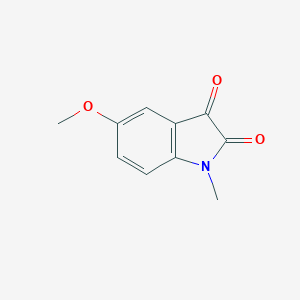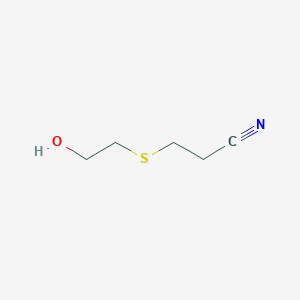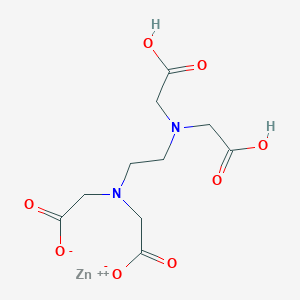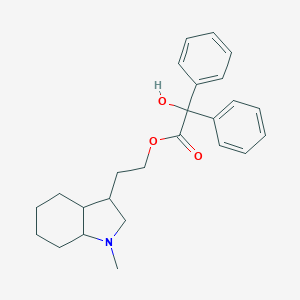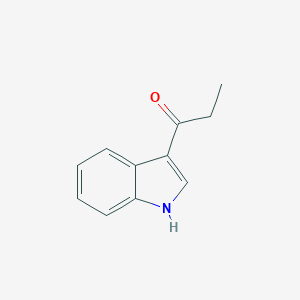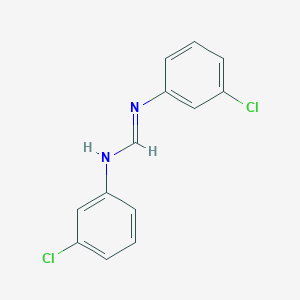
N,N'-bis(3-chlorophenyl)methanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-bis(3-chlorophenyl)methanimidamide, commonly known as Melamine, is a nitrogen-based compound that has been widely used in various fields such as agriculture, plastics, and textiles. It is a colorless, crystalline solid that has unique properties that make it useful in different applications.
Wissenschaftliche Forschungsanwendungen
Melamine has been extensively studied for its various applications in scientific research. It is commonly used as a nitrogen source in plant nutrition studies, as it has a slow-release property that makes it an effective fertilizer. Melamine has also been used as a cross-linking agent in the synthesis of resins and plastics. Additionally, it has been used as a flame retardant in textiles and plastics.
Wirkmechanismus
Melamine exhibits its properties through its unique chemical structure, which contains multiple nitrogen atoms that can form hydrogen bonds with other molecules. This property makes it useful in various applications, such as in the synthesis of resins and plastics, where it can form strong bonds with other molecules. Melamine also has a high melting point, which makes it useful in high-temperature applications.
Biochemische Und Physiologische Effekte
Melamine has been shown to have various biochemical and physiological effects. Studies have shown that it can cause kidney damage in animals and humans when consumed in high doses. Melamine has also been shown to have an effect on the immune system, with studies showing that it can affect the production of cytokines and other immune system molecules.
Vorteile Und Einschränkungen Für Laborexperimente
Melamine has several advantages for lab experiments, including its slow-release properties, which make it an effective fertilizer. Its high melting point also makes it useful in high-temperature applications. However, Melamine has limitations, such as its toxicity at high doses, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on Melamine. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the study of Melamine's effects on the immune system and its potential use in immunotherapy. Additionally, the use of Melamine as a flame retardant in textiles and plastics is an area of ongoing research.
Conclusion:
Melamine is a nitrogen-based compound that has unique properties that make it useful in various applications. It has been extensively studied for its scientific research applications, including as a slow-release fertilizer and a cross-linking agent in the synthesis of resins and plastics. Melamine has several advantages for lab experiments, including its slow-release properties and high melting point, but also has limitations due to its toxicity at high doses. Ongoing research on Melamine includes the development of new synthesis methods and the study of its effects on the immune system.
Synthesemethoden
Melamine is synthesized by the reaction of urea with formaldehyde under high pressure and temperature. The process involves the formation of intermediate compounds such as methylene urea, dimethylol urea, and methylol melamine, which eventually react to form Melamine. The reaction conditions and the presence of catalysts play a crucial role in the synthesis of Melamine, and various methods have been developed to optimize the process.
Eigenschaften
CAS-Nummer |
16596-00-2 |
|---|---|
Produktname |
N,N'-bis(3-chlorophenyl)methanimidamide |
Molekularformel |
C13H10Cl2N2 |
Molekulargewicht |
265.13 g/mol |
IUPAC-Name |
N,N'-bis(3-chlorophenyl)methanimidamide |
InChI |
InChI=1S/C13H10Cl2N2/c14-10-3-1-5-12(7-10)16-9-17-13-6-2-4-11(15)8-13/h1-9H,(H,16,17) |
InChI-Schlüssel |
ANZFKYAQFSGBES-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NC=NC2=CC(=CC=C2)Cl |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)NC=NC2=CC(=CC=C2)Cl |
Andere CAS-Nummern |
16596-00-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



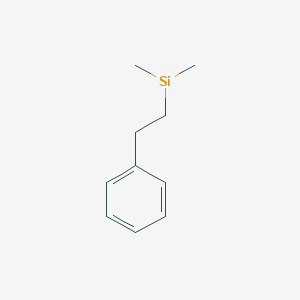
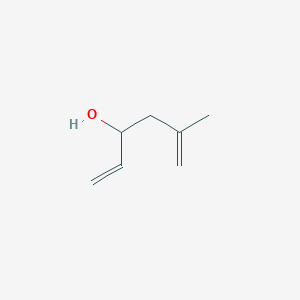

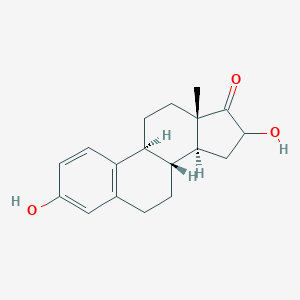

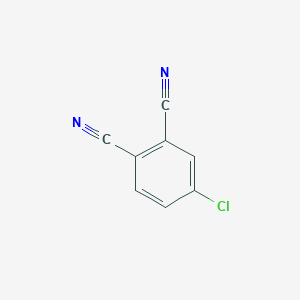
![N2-[(1-[1,1'-biphenyl]-4-yl-1-methylethoxy)carbonyl]-L-asparagine](/img/structure/B101207.png)
